molecular formula C16H19N3O2S B2861517 2-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide CAS No. 2097862-04-7

2-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide

Cat. No.: B2861517
CAS No.: 2097862-04-7
M. Wt: 317.41
InChI Key: NXGPSZFZBJMSBB-UHFFFAOYSA-N
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Description

2-Methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide is a pyridine-based compound characterized by a methoxy substituent at the 2-position of the pyridine ring and a pyrrolidine moiety functionalized with a thiophen-3-ylmethyl group at the 1-position. The carboxamide linkage bridges the pyridine and pyrrolidine rings, creating a planar amide group that may influence hydrogen-bonding interactions.

Properties

IUPAC Name

2-methoxy-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-21-16-14(3-2-6-17-16)15(20)18-13-4-7-19(10-13)9-12-5-8-22-11-12/h2-3,5-6,8,11,13H,4,7,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGPSZFZBJMSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NC2CCN(C2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound 2-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide is a complex molecule that likely interacts with multiple targetsIt’s worth noting that both indole and pyrrolidine derivatives, which are structural components of this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors.

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it’s plausible that this compound might exert diverse molecular and cellular effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s conformation and hence its interaction with its targets. Additionally, the presence of other biomolecules might lead to competitive or non-competitive inhibition, thereby influencing the compound’s efficacy.

Comparison with Similar Compounds

1-Methyl-2-Oxo-N-{1-[(Thiophen-3-yl)Methyl]Pyrrolidin-3-yl}-1,2-Dihydropyridine-3-Carboxamide

Structural Differences :

  • Pyridine Ring Modification: The target compound features a 2-methoxy group, whereas this analog substitutes the methoxy with a 2-oxo-1,2-dihydropyridine system.
  • Impact on Properties : The oxo group may reduce solubility in polar solvents compared to the methoxy substituent due to increased planarity and intermolecular hydrogen bonding.

Hypothetical Implications :

  • The dihydropyridine system in the analog could enhance π-π stacking interactions in biological systems, whereas the methoxy group in the target compound may improve metabolic stability by sterically hindering oxidative metabolism .

Pyridine Derivatives with Fluorine and Bulky Substituents

Examples from Catalog of Pyridine Compounds (2017) :
1. (E)-6-(3-((tert-Butyldimethylsilyloxy)Methyl)Pyrrolidin-1-yl)-2-Fluoronicotinaldehyde Oxime
- Key Differences :
- A fluorine atom at the 2-position of the pyridine ring (electron-withdrawing) vs. methoxy (electron-donating) in the target compound.
- A bulky tert-butyldimethylsilyl (TBS) group on the pyrrolidine ring, which may sterically hinder interactions with hydrophobic binding pockets.
- Functional Impact :
- Fluorine’s electronegativity could enhance binding affinity to electron-deficient biological targets but reduce solubility compared to methoxy.
- The TBS group might improve lipophilicity, favoring blood-brain barrier penetration but complicating synthetic accessibility .

Thiophene- and Pyrrolidine-Containing Analogs

Examples from : 1. {1-[(3-Methoxythiophen-2-yl)Sulfonyl]-4-(Thiophen-3-yl)Pyrrolidin-3-yl}Methanol - Key Differences: - A sulfonyl group bridges the thiophene and pyrrolidine rings, contrasting with the methylene linker in the target compound. - Additional hydroxyl (-OH) group on pyrrolidine. - The hydroxyl group could participate in hydrogen bonding, enhancing target specificity but increasing metabolic vulnerability .

Comparative Data Table

Compound Name Pyridine Substituent Pyrrolidine Substituent Molecular Weight (g/mol) Key Functional Groups
2-Methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide 2-Methoxy 1-(Thiophen-3-yl)methyl ~347.45 (estimated) Methoxy, carboxamide
1-Methyl-2-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-dihydropyridine-3-carboxamide 2-Oxo (1,2-dihydropyridine) 1-(Thiophen-3-yl)methyl ~345.44 (estimated) Oxo, carboxamide
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime 2-Fluoro TBS-protected hydroxyl ~453.61 Fluoro, oxime, TBS
{1-[(3-Methoxythiophen-2-yl)sulfonyl]-4-(thiophen-3-yl)pyrrolidin-3-yl}methanol N/A Sulfonyl-linked thiophene, -OH ~400.52 (estimated) Sulfonyl, hydroxyl

Discussion of Structural and Functional Trends

  • Electronic Effects : Methoxy (electron-donating) vs. fluoro (electron-withdrawing) substituents modulate pyridine ring reactivity and target binding .
  • Solubility and Permeability : Bulky groups (e.g., TBS) enhance lipophilicity but reduce solubility, whereas polar groups (e.g., sulfonyl) improve solubility at the cost of permeability .
  • Biological Interactions : The carboxamide group in the target compound and its analogs facilitates hydrogen bonding, critical for enzyme or receptor engagement .

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